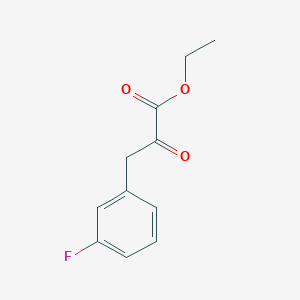
Ethyl 3-(3-fluorophenyl)-2-oxopropanoate
Cat. No. B8617929
M. Wt: 210.20 g/mol
InChI Key: PQZMSUHZRLWVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09221860B2
Procedure details


The title compound was prepared as described for B4 using 3-bromobenzyl bromide (1.250 g, 5.00 mmol), magnesium (0.134 g, 5.50 mmol) and diethyl oxalate (1.462 g, 10.00 mmol). The product was isolated in the form of colorless oil in 80% yield and use instantly in next step.




Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[F:1]C1C=CC=CC=1CC(=O)C(OCC)=O.Br[C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH2:20]Br.[Mg].[C:26]([O:33]CC)(=O)[C:27]([O:29][CH2:30][CH3:31])=[O:28]>>[F:1][C:17]1[CH:18]=[C:19]([CH2:20][C:26](=[O:33])[C:27]([O:29][CH2:30][CH3:31])=[O:28])[CH:22]=[CH:23][CH:24]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)CC(C(=O)OCC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.25 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(CBr)C=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
0.134 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Four
|
Name
|
|
|
Quantity
|
1.462 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was isolated in the form of colorless oil in 80% yield and use instantly in next step
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C(C=CC1)CC(C(=O)OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
